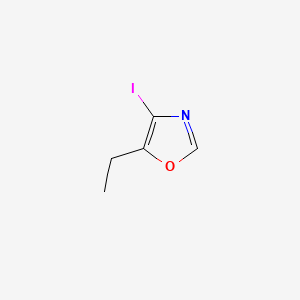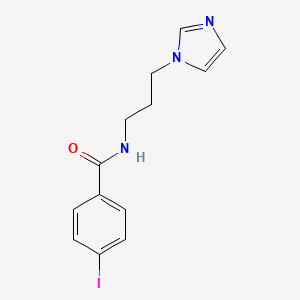
3-(2,4-Difluorophenyl)-2-methylpropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Difluorophenyl)-2-methylpropanol is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-2-methylpropanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and 2-methylpropanol.
Grignard Reaction: A Grignard reagent is prepared by reacting 2,4-difluorobenzene with magnesium in anhydrous ether. This reagent is then reacted with 2-methylpropanol under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-(2,4-Difluorophenyl)-2-methylpropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2,4-Difluorophenyl)-2-methylpropanal, while reduction could produce various alcohol derivatives.
科学研究应用
3-(2,4-Difluorophenyl)-2-methylpropanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(2,4-Difluorophenyl)-2-methylpropanol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The difluorophenyl group can enhance binding affinity and specificity, while the hydroxyl group may participate in hydrogen bonding with target molecules.
相似化合物的比较
Similar Compounds
3-(2,4-Difluorophenyl)propanol: Lacks the methyl group, which may affect its reactivity and binding properties.
2-(2,4-Difluorophenyl)-2-methylpropanol: The position of the difluorophenyl group is different, potentially altering its chemical behavior.
3-(2,4-Dichlorophenyl)-2-methylpropanol: Substitution of fluorine with chlorine can significantly change the compound’s properties.
Uniqueness
3-(2,4-Difluorophenyl)-2-methylpropanol is unique due to the presence of both the difluorophenyl group and the methylpropanol backbone. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
属性
分子式 |
C10H12F2O |
|---|---|
分子量 |
186.20 g/mol |
IUPAC 名称 |
3-(2,4-difluorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-3,5,7,13H,4,6H2,1H3 |
InChI 键 |
AZZVTHNSJIFHPI-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=C(C=C(C=C1)F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol](/img/structure/B13579742.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13579753.png)



![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)

